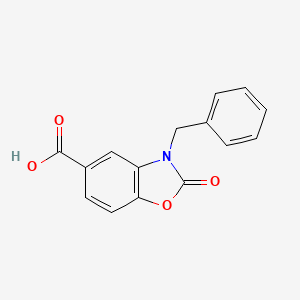

3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid

Beschreibung

3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid (C₁₅H₁₂N₂O₃, molecular weight: 268.27 g/mol) is a heterocyclic compound featuring a benzoxazole core substituted with a benzyl group at the 3-position and a carboxylic acid moiety at the 5-position . The benzoxazole ring system (a fusion of benzene and oxazole) confers rigidity and electronic properties that influence its reactivity and biological interactions.

Eigenschaften

IUPAC Name |

3-benzyl-2-oxo-1,3-benzoxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c17-14(18)11-6-7-13-12(8-11)16(15(19)20-13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPMPECLMUUOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Route

Step 1: Formation of 2-aminophenol derivative with carboxylic acid at the 5-position.

Starting from 5-aminosalicylic acid or 2-aminophenol-5-carboxylic acid, which provides the necessary functional groups for cyclization.Step 2: Condensation with benzyl aldehyde or benzyl halide.

The benzyl group is introduced at the 3-position by reacting the 2-aminophenol derivative with benzyl aldehyde under acidic or catalytic conditions to form an imine intermediate.Step 3: Cyclization to benzoxazole ring.

The intermediate undergoes intramolecular cyclization, often facilitated by acid catalysts or nanocatalysts, to form the benzoxazole ring with the benzyl substituent at position 3.Step 4: Oxidation and purification.

The product is oxidized if necessary to form the 2-oxo group and purified by crystallization or chromatography.

Catalysts and Conditions

Magnetic solid acid nanocatalysts such as Fe3O4@SiO2 functionalized with sulfonic acid groups have been reported to catalyze benzoxazole formation efficiently in water under reflux, yielding 79–89% product in about 45 minutes.

Strontium carbonate nanomaterials synthesized hydrothermally have been used as catalysts in solvent-free grindstone methods at room temperature, providing high yields in short times (20 minutes).

Palladium-supported nanocatalysts enable one-pot synthesis in DMF solvent at 80 °C with oxygen and base, yielding 83–95% of benzoxazole derivatives after 18 hours.

Solvent and Temperature

Reactions are typically performed in polar aprotic solvents like dimethylformamide or tetrahydrofuran, or in water for green chemistry approaches.

Temperatures range from room temperature (for grindstone methods) to reflux conditions (~100 °C) depending on the catalyst and method.

Example Preparation Protocol (Adapted)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-Aminophenol-5-carboxylic acid + benzyl aldehyde, magnetic solid acid catalyst, water, reflux 45 min | Condensation and cyclization to form benzoxazole ring with benzyl substituent | 79–89% yield; catalyst reusable 4 times |

| 2 | Alternative: 2-Aminophenol-5-carboxylic acid + benzyl aldehyde, SrCO3 nanocatalyst, solvent-free, room temp, 20 min | Grindstone method for rapid synthesis | High yield; eco-friendly |

| 3 | Palladium-supported nanocatalyst, DMF, O2, K2CO3, 80 °C, 18 h | One-pot synthesis with high yield | 83–95% yield; suitable for diverse derivatives |

Analytical and Purification Techniques

High Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and purity.

Powder X-Ray Diffraction (PXRD) can characterize crystalline forms if polymorphs are relevant.

Drying and isolation are performed under reduced pressure or vacuum at controlled temperatures to preserve product integrity.

Research Findings and Notes

The choice of catalyst significantly affects yield, reaction time, and environmental impact.

Nanocatalysts provide advantages in reusability and mild reaction conditions.

Solvent-free methods reduce waste and improve sustainability.

The presence of the carboxylic acid group at the 5-position requires careful control of reaction conditions to avoid side reactions.

The benzyl substituent at the 3-position is introduced effectively via aldehyde condensation, but alternative benzyl sources may be explored.

Summary Table of Preparation Methods

| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Advantages |

|---|---|---|---|---|---|---|

| Magnetic solid acid nanocatalyst | Fe3O4@SiO2-SO3H | Water | Reflux (~100 °C) | 45 min | 79–89 | Reusable catalyst, green solvent |

| SrCO3 nanocatalyst grindstone | SrCO3 nanomaterial | None (solvent-free) | Room temp | 20 min | High | Eco-friendly, rapid |

| Palladium-supported nanocatalyst | Pd nanocatalyst | DMF | 80 °C | 18 h | 83–95 | One-pot, broad substrate scope |

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and benzoxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce hydroxyl derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development, particularly in the following areas:

- Anticancer Activity : Similar compounds within the benzoxazole family have been investigated for their anticancer properties. Research indicates that benzoxazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For example, studies on related compounds have shown efficacy against various cancer cell lines by targeting specific pathways involved in cell growth and survival .

- Antimicrobial Properties : The presence of the benzoxazole moiety is associated with antimicrobial activity. Compounds containing this structure have demonstrated effectiveness against both bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymes necessary for microbial survival .

Synthetic Chemistry

3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid serves as a valuable synthetic intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique functional groups allow it to be used as a precursor in the synthesis of more complex heterocyclic compounds. This versatility is essential in developing new pharmaceuticals and agrochemicals .

- Reagent in Organic Reactions : The compound can participate in various organic reactions such as nucleophilic substitutions and cycloadditions, facilitating the formation of diverse chemical entities with potential applications in material science and drug discovery .

Material Science

The compound's properties may also lend themselves to applications in material science:

- Polymer Chemistry : Benzoxazole derivatives are known for their thermal stability and mechanical strength, making them suitable for use in high-performance polymers. Research into incorporating such compounds into polymer matrices could lead to advancements in materials with enhanced durability and resistance to degradation .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of benzoxazole derivatives similar to 3-benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting that modifications to the benzoxazole core could enhance therapeutic efficacy against specific cancer types.

Case Study 2: Antimicrobial Screening

In another study, a series of benzoxazole derivatives were screened for antimicrobial activity against common pathogens. The findings revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold.

Wirkmechanismus

The mechanism of action of 3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Core Heterocycle : Replacing the benzoxazole oxygen with a nitrogen (as in benzimidazole derivatives) alters hydrogen-bonding capacity and electronic distribution, impacting binding to biological targets .

- Ester vs. Acid : The ethyl ester derivative (CAS 20068-43-3) serves as a synthetic precursor; hydrolysis would yield the free carboxylic acid, critical for ionic interactions in drug-receptor binding .

Physicochemical Properties

- Solubility : The carboxylic acid group enhances water solubility compared to ester derivatives, though the benzyl group may reduce it relative to smaller substituents (e.g., methyl) .

- Stability : The 2-oxo group in the benzoxazole ring increases susceptibility to nucleophilic attack, whereas benzimidazoles are generally more stable under acidic conditions .

Biologische Aktivität

3-Benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant case studies and research findings.

- Molecular Formula : C₁₃H₉N₃O₃

- Molecular Weight : 245.22 g/mol

- CAS Number : 76799-25-2

Biological Activity Overview

The biological activities of 3-benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid primarily include:

1. Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including 3-benzyl derivatives, exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MIC) : In studies involving Staphylococcus aureus and Escherichia coli, certain derivatives showed promising MIC values, indicating effective antibacterial activity .

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| 3-Benzyl Derivative | Staphylococcus aureus | 32 |

| 3-Benzyl Derivative | Escherichia coli | 64 |

2. Anticancer Activity

The anticancer potential of benzoxazole derivatives has been widely studied. The compound has shown cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- IC₅₀ Values : The IC₅₀ values for the compound against these cell lines were found to be in the micromolar range, indicating moderate to high potency.

Case Studies

-

Study on Anticancer Activity :

In a study examining the effects of various benzoxazole derivatives on MCF-7 cells, it was found that compounds similar to 3-benzyl derivatives induced apoptosis through upregulation of p53 and activation of caspase pathways. This suggests a mechanism by which these compounds exert their anticancer effects . -

Antimicrobial Evaluation :

Another study focused on the antimicrobial properties of benzoxazole derivatives against clinical isolates of bacteria found that certain modifications to the benzoxazole structure significantly enhanced their antibacterial efficacy .

The mechanisms through which 3-benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid exerts its biological effects include:

- Inhibition of DNA Synthesis : Some studies suggest that benzoxazole derivatives can interfere with DNA replication in bacterial cells.

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-benzyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves cyclization of substituted benzoxazole precursors. For example, benzoxazole rings can be formed via condensation of o-aminophenol derivatives with carbonyl compounds under acidic or catalytic conditions . Optimization includes varying solvents (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Post-synthetic hydrolysis of ester or amide intermediates (e.g., using NaOH/EtOH) yields the carboxylic acid moiety. Purity is verified via HPLC (>98%) and NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for biological assays) .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substitution patterns (e.g., benzyl and oxo groups). IR identifies carbonyl stretches (~1700 cm⁻¹ for oxo and carboxylic acid groups) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 297.08) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodology :

- Solubility : Test in DMSO (primary stock solution), followed by dilution in PBS or ethanol. Poor aqueous solubility may require solubilizing agents (e.g., cyclodextrins) .

- Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis of the oxo or benzyl groups. Monitor degradation via TLC or HPLC over 24–72 hours in buffer solutions (pH 4–9) .

Advanced Research Questions

Q. How can reaction mechanisms for benzoxazole ring formation be elucidated to improve synthetic yields?

- Methodology :

- Kinetic Studies : Monitor intermediates via in-situ IR or NMR to identify rate-limiting steps (e.g., cyclization vs. benzylation) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to compare activation energies of proposed pathways, such as nucleophilic attack or [1,3]-dipolar cycloaddition .

- Isotopic Labeling : Introduce ¹³C labels at the oxo group to track intramolecular rearrangements during cyclization .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity?

- Methodology :

- Analog Synthesis : Replace the benzyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) substituents to assess impact on biological activity .

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .

- In Vitro Assays : Test derivatives against microbial strains (e.g., S. aureus) to correlate substituent effects with MIC values .

Q. How can computational tools predict viable synthetic routes and resolve data contradictions?

- Methodology :

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose routes based on known benzoxazole syntheses. Cross-validate using template relevance scoring to prioritize high-plausibility pathways .

- Contradiction Analysis : If experimental yields conflict with computational predictions (e.g., <50% vs. >70%), re-evaluate solvent effects or side reactions (e.g., dimerization) via LC-MS .

Q. What approaches are recommended for resolving discrepancies in biological activity data across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., bacterial strain variability, incubation time) from literature. Standardize protocols using CLSI guidelines .

- Dose-Response Curves : Generate EC₅₀ values under controlled conditions (pH, temperature) to minimize variability .

- Proteomics : Identify off-target interactions via affinity chromatography or SILAC labeling to explain unexpected bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.